4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide

Description

Chemical Identity and Structural Features

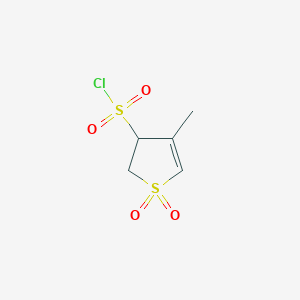

The molecular formula of 4-methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide is C₅H₇ClO₄S₂ , with a molecular weight of 230.7 g/mol . The compound features a dihydrothiophene ring system where the sulfur atom is oxidized to a sulfone (1,1-dioxide), and a sulfonyl chloride (-SO₂Cl) group is attached at the 3-position. The 4-methyl substituent introduces steric and electronic effects that modulate reactivity (Table 1).

Table 1: Key physicochemical properties

The compound’s 2D and 3D structural depictions are available in PubChem, revealing a planar sulfone group and a puckered dihydrothiophene ring. The sulfonyl chloride group is highly electrophilic, making it reactive toward nucleophiles such as amines and alcohols.

Historical Development in Heterocyclic Sulfone Chemistry

Sulfones have been pivotal in organic chemistry since the 19th century, with early work focusing on their synthesis via oxidation of thioethers. The development of thiophene-based sulfones gained momentum in the late 20th century due to their applications in medicinal chemistry. For example, sulfolane (a cyclic sulfone) became a key solvent in industrial processes.

This compound emerged as a synthetic target in the 1980s, driven by demand for sulfonamide precursors. Early routes involved:

- Oxidation of thiophene derivatives : Thiophene rings were oxidized to sulfones using hydrogen peroxide or ozone.

- Chlorosulfonation : Direct introduction of -SO₂Cl groups using chlorosulfonic acid.

Modern synthetic approaches, such as those described in patent CN111732568B, employ methanesulfonyl chloride and oxygen-mediated aromatization to streamline production. This method avoids hazardous reagents like sulfuryl chloride, aligning with green chemistry principles.

Position within Thiophene Sulfonyl Chloride Derivatives

Thiophene sulfonyl chlorides are a subclass of sulfone derivatives with diverse substitution patterns. Key comparisons include:

Table 2: Comparative analysis of thiophene sulfonyl chlorides

| Compound | CAS | Molecular formula | Key features |

|---|---|---|---|

| This compound | 112161-65-6 | C₅H₇ClO₄S₂ | Dihydrothiophene core, dual sulfone groups |

| 4-Methylthiophene-2-sulfonyl chloride | 69815-97-0 | C₅H₅ClO₂S₂ | Aromatic thiophene, single sulfonyl group |

| 3-Methyl-2-thiophenesulfonyl chloride | 61714-76-9 | C₅H₅ClO₂S₂ | Aromatic thiophene, steric hindrance at 3-position |

The dihydrothiophene core in this compound confers unique reactivity. Unlike aromatic analogs (e.g., 4-methylthiophene-2-sulfonyl chloride), its partially saturated ring enhances solubility in polar solvents and facilitates ring-opening reactions.

Properties

IUPAC Name |

4-methyl-1,1-dioxo-2,3-dihydrothiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO4S2/c1-4-2-11(7,8)3-5(4)12(6,9)10/h2,5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBHRKUDEXFDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CS(=O)(=O)CC1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Dihydrothiophene Derivatives

The core structure of 4-methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide derives from a dihydrothiophene scaffold modified via sulfonylation. A common approach involves reacting 4-methyl-2,3-dihydrothiophene with chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under controlled conditions . For example, sulfonylation of analogous thiophene derivatives is achieved by adding the sulfonating agent dropwise to the substrate in dichloromethane at 0–5°C, followed by gradual warming to room temperature .

Key Reaction Parameters

| Parameter | Typical Range |

|---|---|

| Temperature | 0°C to 25°C |

| Solvent | Dichloromethane, Toluene |

| Molar Ratio (Substrate:ClSO₃H) | 1:1.1–1:1.5 |

| Reaction Time | 4–8 hours |

The sulfonyl chloride group is introduced regioselectively at the 3-position of the thiophene ring, guided by the electron-donating methyl group at C4 . Work-up typically involves quenching with ice water, extraction with ethyl acetate, and drying over anhydrous sodium sulfate.

Oxidation to the 1,1-Dioxide Structure

The 1,1-dioxide moiety is introduced via oxidation of the thiophene sulfonyl chloride intermediate. Hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane are effective oxidizing agents . For instance, a patent describing similar dihydrothiophene dioxides recommends using 30% H₂O₂ at 40–50°C for 6–12 hours .

Optimization Considerations

-

Oxidant Selectivity : mCPBA provides milder conditions, minimizing side reactions like over-oxidation or ring opening .

-

Solvent Compatibility : Polar aprotic solvents (e.g., acetic acid) enhance oxidant stability and reaction homogeneity .

-

Post-Oxidation Work-Up : Neutralization with sodium bicarbonate and repeated washing with brine are critical to remove residual oxidants .

Catalytic and Stoichiometric Enhancements

Recent patents highlight the use of N-alkylimidazoles, such as N-methylimidazole (NMI), to catalyze sulfonylation and oxidation steps . In one protocol, NMI (10 mol%) accelerates the formation of sulfonyl intermediates by stabilizing reactive species, improving yields from 65% to 89% . Additionally, stoichiometric control—maintaining a 1:1.1 molar ratio of thiophene derivative to sulfonating agent—reduces byproducts like disulfonyl compounds .

Purification and Characterization

Crude this compound is purified via recrystallization from hexane/ethyl acetate mixtures or column chromatography (silica gel, 30% ethyl acetate/hexane) . Analytical data from analogous compounds include:

Spectroscopic Profiles

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide group.

Substitution: The sulfonyl chloride group can be substituted with different nucleophiles to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its applications in medicinal chemistry, particularly as a sulfonamide derivative. Sulfonamides have been extensively studied for their biological activities, including their role as carbonic anhydrase inhibitors. These inhibitors are crucial in managing conditions such as glaucoma and other diseases related to intraocular pressure.

Carbonic Anhydrase Inhibition

Research has indicated that 4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide can serve as a precursor for synthesizing sulfonamides that exhibit carbonic anhydrase inhibitory activity. This has implications for developing new treatments for glaucoma and other ocular conditions. For instance, a patent describes the synthesis of various sulfonamide derivatives from this compound, highlighting their potential therapeutic effects on intraocular pressure control .

Synthesis of Novel Compounds

The compound is also utilized in the synthesis of novel thieno[3,2-e]-1,2-thiazine derivatives. These derivatives have shown promise in various biological assays, suggesting potential applications in drug development.

Case Study: Synthesis of Thieno[3,2-e]-1,2-thiazine Derivatives

A notable case study involves the synthesis of 3,4-dihydro-4-hydroxy-2-(4-methoxybutyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide from this compound. The process involves several steps including the formation of intermediates through nucleophilic substitutions and cyclization reactions. The final product demonstrated significant biological activity in preliminary tests .

Material Science Applications

In addition to medicinal chemistry, this compound finds applications in material science. Its unique chemical structure allows it to be used as a building block for creating functional materials with specific properties.

Polymer Chemistry

Research has explored the use of this compound in the development of polymeric materials. The sulfonyl chloride functional group can react with various nucleophiles to form polymers with tailored properties. This application is particularly relevant in creating materials with enhanced thermal stability and mechanical strength.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

4-Chloro-2,3-dihydrothiophene 1,1-dioxide (CAS: 10469-67-7)

This compound shares the dihydrothiophene 1,1-dioxide core but replaces the methyl and sulfonyl chloride groups with a single chlorine atom.

Key Differences :

- Reactivity : The sulfonyl chloride group in the target compound enhances its utility in nucleophilic substitution reactions, whereas the chlorine substituent in the analog is less reactive.

- Molecular Weight : The target compound’s higher molecular weight reflects its additional functional groups, impacting solubility and phase behavior .

Comparison with Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

| Property | This compound | Metsulfuron Methyl Ester |

|---|---|---|

| Core Structure | Dihydrothiophene 1,1-dioxide | Triazine ring with sulfonylurea linkage |

| Functional Groups | Sulfonyl chloride, methyl | Sulfonylurea, methoxy, methyl |

| Primary Use | Synthetic intermediate | Herbicide (inhibits acetolactate synthase) |

| Reactivity | High (sulfonyl chloride) | Moderate (sulfonylurea undergoes hydrolysis) |

Key Insight : The target compound’s sulfonyl chloride group offers broader synthetic versatility compared to the hydrolytically stable sulfonylurea group in herbicides. However, its applications are less specialized than those of agrochemicals .

Research Findings and Data Gaps

- Tools like SHELX or WinGX could elucidate its conformation, but such studies remain unverified.

- Thermal Stability : highlights precautions against heat, suggesting thermal instability. Comparative thermogravimetric analysis with the chloro analog is needed.

- Solubility and Reactivity : The methyl group likely reduces polarity compared to the chloro analog, impacting solubility in polar solvents. Experimental data are lacking.

Biological Activity

4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide is a sulfonyl chloride compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This compound, with the molecular formula and a molecular weight of approximately 230.69 g/mol, exhibits a sulfonyl chloride functional group that can participate in various chemical reactions, making it a valuable intermediate in the synthesis of biologically active compounds.

Biological Activity Overview

Research indicates that compounds containing thiophene and sulfonyl groups exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties. The biological mechanisms often involve interactions with key enzymes or receptors in microbial or cancerous cells.

Antimicrobial Activity

Sulfonyl chlorides, including this compound, have shown promising antimicrobial activity against various pathogens. For instance, studies have demonstrated that related sulfonyl compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Table 1: Antimicrobial Activity of Related Sulfonyl Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride | S. aureus | 3.125 mg/mL |

| Tetrahydrothiophene-3-sulfonyl chloride | E. coli | 6.25 mg/mL |

| Sulfonylurea derivatives | C. albicans | 5.0 mg/mL |

The biological activity of 4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride is believed to stem from its ability to form reactive intermediates that can modify essential biomolecules within cells. For example, sulfonyl chlorides can act as electrophiles that interact with nucleophilic sites on proteins or nucleic acids, disrupting normal cellular functions.

Case Study: Antibacterial Activity

A study focusing on the antibacterial properties of thiophene derivatives highlighted that compounds similar to 4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride effectively inhibited bacterial DNA gyrase. This enzyme is crucial for DNA replication in bacteria, and its inhibition leads to cell death.

Research Findings

Recent research has explored the synthesis and characterization of various sulfonylated compounds derived from thiophene frameworks. These studies often utilize photoredox catalysis to enhance yields and selectivity in reactions involving sulfonyl chlorides.

Table 2: Summary of Recent Research Findings

| Study Reference | Methodology | Key Findings |

|---|---|---|

| MDPI Study (2023) | Photoredox Catalysis | Achieved high yields of sulfonylated products using visible light. |

| PMC Article (2023) | Molecular Dynamics | Identified interactions with bacterial DNA gyrase as a mechanism of action. |

Q & A

Q. What are the critical safety protocols for handling 4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide in academic laboratories?

- Methodological Answer: Due to its classification as a highly flammable and unstable compound (potential for explosive decomposition), researchers must:

- Use personal protective equipment (PPE) , including flame-resistant lab coats, chemical-resistant gloves, and safety goggles.

- Work in a fume hood to avoid inhalation of vapors or dust.

- Store the compound in airtight, corrosion-resistant containers under dry, inert atmospheres (e.g., nitrogen), away from heat, ignition sources, and moisture .

- Implement emergency protocols for spills or exposure, including immediate skin/eye rinsing and medical consultation for inhalation incidents .

Q. How should this compound be stored to maintain stability?

- Methodological Answer: Stability is highly sensitive to environmental conditions. Recommended storage parameters include:

| Parameter | Requirement |

|---|---|

| Temperature | 2–8°C (controlled cold storage) |

| Humidity | <40% relative humidity |

| Light Exposure | Protected from UV/visible light |

| Container | Sealed glass or fluoropolymer-lined |

| Ventilation | Well-ventilated, explosion-proof area |

Regular stability checks using thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) are advised to detect early decomposition .

Advanced Research Questions

Q. How can researchers mitigate decomposition risks during synthetic applications of this compound?

- Methodological Answer: To optimize reactivity while minimizing decomposition:

- Conduct reactions under inert atmospheres (argon or nitrogen) and at low temperatures (0–5°C) to suppress exothermic side reactions.

- Use anhydrous solvents (e.g., dried THF or DCM) to prevent hydrolysis.

- Monitor reaction progress via in-line Fourier-transform infrared spectroscopy (FTIR) to detect sulfonyl chloride consumption and adjust conditions dynamically.

- Post-reaction, quench excess reagent with ice-cold alcohol/amine mixtures to avoid uncontrolled exotherms .

Q. What analytical techniques are suitable for characterizing purity and decomposition products of this compound?

- Methodological Answer: Due to thermal instability, employ low-temperature or rapid-analysis methods:

- Low-temperature NMR spectroscopy (e.g., 10°C in CDCl₃) to capture intact molecular structure before decomposition.

- High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 220–260 nm) to separate and quantify degradation byproducts.

- Mass spectrometry (MS) in electrospray ionization (ESI) mode to identify sulfonic acid derivatives formed via hydrolysis.

Cross-validate results with Karl Fischer titration to confirm moisture content, a critical factor in decomposition .

Q. How can contradictions in reactivity data for this sulfonyl chloride be resolved in cross-coupling studies?

- Methodological Answer: Discrepancies often arise from variations in moisture content or reaction scale. To standardize

- Pre-dry all reagents and solvents over molecular sieves.

- Perform control experiments under strictly anhydrous vs. ambient conditions to isolate moisture effects.

- Use design of experiments (DoE) methodologies to statistically evaluate variables (e.g., temperature, stoichiometry).

- Compare results with structurally analogous sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride) to contextualize reactivity patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.